

Synthesis of Trimethyl(phenyl)tin from Iodobenzene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Trimethyl(phenyl)tin

Cat. No.: B048045

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Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of **trimethyl(phenyl)tin** from iodobenzene, a critical process for obtaining a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields. It delves into the primary synthetic methodologies, including the Grignard and organolithium routes, offering detailed mechanistic insights and step-by-step experimental protocols. Furthermore, this guide emphasizes the paramount importance of safety when handling highly toxic organotin compounds and outlines robust procedures for purification and characterization of the final product. The content is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for practical application.

Introduction: The Significance of Trimethyl(phenyl)tin

Trimethyl(phenyl)tin, with the chemical formula $C_9H_{14}Sn$, is an indispensable organotin compound in modern organic chemistry.^{[1][2]} Its primary utility lies in its role as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.^[3] In these reactions, the phenyl group is efficiently transferred to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with a variety of organic electrophiles.^[3] This capability makes **trimethyl(phenyl)tin** a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The compound itself is a

colorless liquid at room temperature with a boiling point of approximately 88°C at 16 mmHg.[1]
[4]

Synthetic Methodologies: A Comparative Analysis

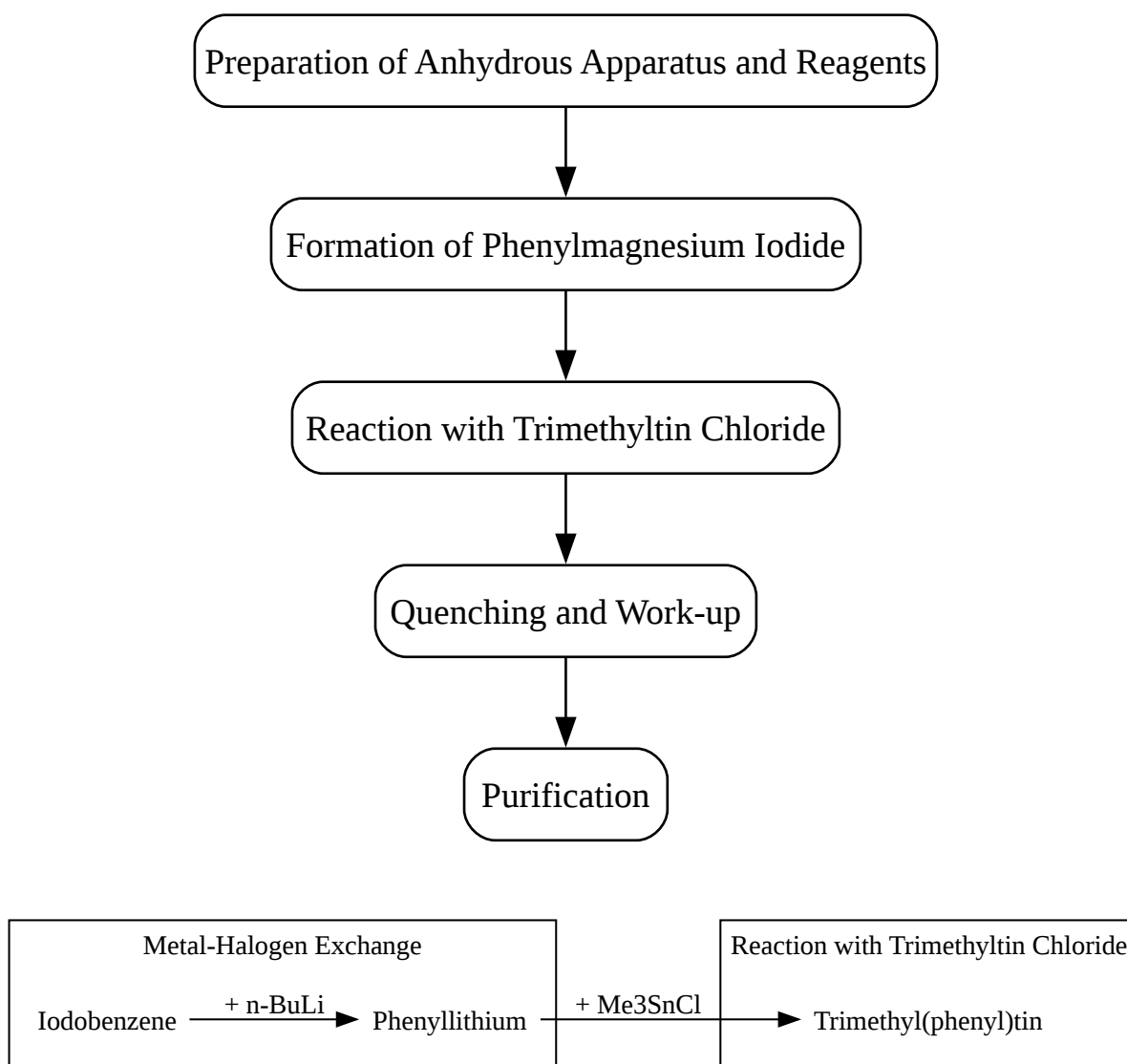
The synthesis of **trimethyl(phenyl)tin** from iodobenzene can be accomplished through several key pathways. The choice of method often depends on factors such as available laboratory equipment, desired yield and purity, and the scale of the reaction. The two most prevalent and reliable methods involve the use of Grignard reagents and organolithium reagents. A less common, but historically relevant method, is the Wurtz-Fittig reaction.

The Grignard Reaction Route

The Grignard reaction is a cornerstone of organometallic chemistry and provides a robust method for the synthesis of **trimethyl(phenyl)tin**. [5] This approach involves the initial formation of a phenylmagnesium halide (a Grignard reagent) from iodobenzene and magnesium metal, followed by its reaction with trimethyltin chloride.

Mechanism: The reaction proceeds in two main stages. First, iodobenzene reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form phenylmagnesium iodide. [5][6] The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent. [7] In the second stage, the nucleophilic phenyl group of the Grignard reagent attacks the electrophilic tin atom of trimethyltin chloride, displacing the chloride ion to form the desired **trimethyl(phenyl)tin** and magnesium iodide chloride. [3]

Experimental Workflow: Grignard Route



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Sources

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